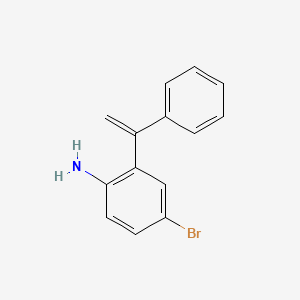
4-Bromo-2-(1-phenylvinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(1-phenylvinyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom at the 4-position and a phenylvinyl group at the 2-position of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-phenylvinyl)aniline can be achieved through various methods. One common approach involves the bromination of 2-(1-phenylvinyl)aniline using bromine or a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under mild conditions to ensure high selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process may involve the use of eco-friendly solvents and catalysts to minimize environmental impact. For example, the use of ionic liquids as solvents and recyclable catalysts can enhance the efficiency and sustainability of the synthesis .
化学反应分析
Types of Reactions
4-Bromo-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学研究应用
4-Bromo-2-(1-phenylvinyl)aniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a ligand, facilitating the formation of metal complexes that drive the reaction forward . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
相似化合物的比较
Similar Compounds
4-Bromoaniline: A brominated derivative of aniline, used in similar synthetic applications.
2-(1-Phenylvinyl)aniline: Lacks the bromine atom but shares the phenylvinyl group, used in the synthesis of various organic compounds.
Uniqueness
4-Bromo-2-(1-phenylvinyl)aniline is unique due to the presence of both the bromine atom and the phenylvinyl group, which confer distinct reactivity and potential applications. The bromine atom enhances its utility in substitution reactions, while the phenylvinyl group provides additional sites for functionalization.
属性
IUPAC Name |
4-bromo-2-(1-phenylethenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGSAMFBXEGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














